molecular formula C13H9ClN4S B13757193 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine CAS No. 1179362-84-5

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine

Cat. No.: B13757193
CAS No.: 1179362-84-5
M. Wt: 288.76 g/mol
InChI Key: KAWWDYJDCXEOTR-UHFFFAOYSA-N
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Description

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of the chlorophenyl and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chlorophenylhydrazine with 2-pyridinecarboxylic acid in the presence of a dehydrating agent can lead to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation reagents, nucleophiles like amines or thiols, and catalysts such as palladium can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is unique due to the combination of its thiadiazole ring with chlorophenyl and pyridinyl groups

Properties

CAS No.

1179362-84-5

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

3-[6-(3-chlorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9ClN4S/c14-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)

InChI Key

KAWWDYJDCXEOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C3=NSC(=N3)N

Origin of Product

United States

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